4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC16543851
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-7-17(9-11(18)3)14(20)21-15(4,5)6/h10-12H,7-9,16H2,1-6H3/t11?,12-/m0/s1 |
| Standard InChI Key | DZPRERKOHPPYQH-KIYNQFGBSA-N |
| Isomeric SMILES | CC1CN(CCN1C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[(2S)-2-amino-3-methylbutanoyl]-3-methylpiperazine-1-carboxylate, reflects its intricate structure. The piperazine ring is substituted at the 3-position with a methyl group and at the 4-position with an (S)-2-amino-3-methylbutanoyl side chain. The tert-butyl carbamate group at the 1-position enhances steric protection during synthetic reactions.
Key structural features include:
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Stereochemistry: The (S)-configuration at the α-carbon of the 2-amino-3-methylbutanoyl group ensures enantioselective interactions in biological systems.
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Functional Groups: The tert-butyl ester (Boc group) offers stability under basic conditions, while the secondary amine on the piperazine enables further derivatization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₉N₃O₃ |
| Molecular Weight | 299.41 g/mol |
| Canonical SMILES | CC1CN(CCN1C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
| Isomeric SMILES | CC1CN(CCN1C(=O)C@HN)C(=O)OC(C)(C)C |
| PubChem CID | 66567836 |
Spectroscopic and Computational Data
The Standard InChIKey (DZPRERKOHPPYQH-KIYNQFGBSA-N) confirms its unique stereochemical identity. Computational models predict a logP value of ~1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .
Synthesis and Reaction Pathways
Synthetic Routes
While detailed protocols are proprietary, the synthesis likely involves sequential protection and coupling steps:
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Piperazine Functionalization: The 3-methylpiperazine core is Boc-protected using di-tert-butyl dicarbonate under basic conditions.
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Acylation: The (S)-2-amino-3-methylbutanoic acid is activated (e.g., via HOBt/EDCI) and coupled to the piperazine’s secondary amine .
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Purification: Chromatographic techniques isolate the enantiomerically pure product.
Reaction Optimization
Critical parameters include:
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Temperature: Reactions are conducted at 0–25°C to prevent racemization of the chiral center.
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Catalysts: Palladium-based catalysts may facilitate deprotection steps in downstream modifications .
| Parameter | Details |
|---|---|
| GHS Pictograms | ⚠️ (Warning) |
| Precautionary Statements | P264, P280, P305+P351+P338 |
| First Aid Measures | Flush eyes with water; wash skin with soap |
Applications in Pharmaceutical Research
Peptidomimetic Design
The compound’s piperazine scaffold mimics peptide turn structures, enabling its use in protease inhibitor development. For example, derivatives have been explored as:
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Kinase Inhibitors: The tert-butyl ester enhances solubility in hydrophobic binding pockets .
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GPCR Ligands: The chiral amino acid side chain mediates selective receptor interactions .
Prodrug Formulations
The Boc group serves as a transient protecting group, enabling controlled release of active metabolites in vivo .
Future Directions and Challenges
Synthetic Improvements
Efforts to streamline synthesis include enzymatic resolution of the (S)-enantiomer and flow chemistry approaches to enhance yield .
Biological Evaluation
While current data focus on structural characterization, in vitro assays are needed to elucidate its pharmacological potential.
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